Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
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Description
Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a useful research compound. Its molecular formula is C28H30N2O6 and its molecular weight is 490.556. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound is synthesized through a series of reactions. For instance, it can be prepared by reacting {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions. This process yields a 1-carbethoxy-substituted dihydroisoquinoline, which can be further modified .
- Isoquinoline derivatives, including tetrahydroisoquinolines, exhibit significant biological activities. These compounds have been studied for their antispasmodic, sympathomimetic, anticonvulsant, anticoagulant, antibacterial, antitumor, and anti-arrhythmic properties .
- Bioisosteric replacements play a role in enhancing analgesic activity. Substituting the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with an isosteric heterocycle led to increased analgesic activity in specific derivatives .
- The compound’s chemical structure includes a tetrahydroisoquinoline core with methoxy and carbamoyl substituents. It is also related to 6,7-dimethoxy-2,2-dimethyl-4-chromanone .
Synthesis and Transformations
Biological Activity and Pharmacological Potential
Analgesic Properties
Chemical Structure and Specialty Products
properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-4-35-27(31)19-10-12-22(13-11-19)36-18-24-23-17-26(34-3)25(33-2)16-20(23)14-15-30(24)28(32)29-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWJUZXEFUYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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